

Spectroscopic Characterization of Cefatrizine Propylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefatrizine propylene glycol*

Cat. No.: *B15129845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used for the characterization of **Cefatrizine Propylene Glycol**. **Cefatrizine Propylene Glycol** is a semisynthetic, first-generation cephalosporin antibiotic formulated with propylene glycol to enhance its stability and bioavailability.^[1] Accurate and robust analytical methods are crucial for its quality control, formulation development, and pharmacokinetic studies. This document outlines the principles and experimental protocols for the analysis of **Cefatrizine Propylene Glycol** using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Cefatrizine Propylene Glycol is a mixture of (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)-acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.^[2]

Table 1: Physicochemical Properties of **Cefatrizine Propylene Glycol**

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{18}N_6O_5S_2 \cdot C_3H_8O_2$	[3]
Molecular Weight	538.6 g/mol	[4]
Appearance	White or almost white, very hygroscopic powder	[2]
Solubility	Slightly soluble in water; practically insoluble in ethanol (96%) and methylene chloride.	[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of **Cefatrizine Propylene Glycol**, primarily by measuring the absorbance of its solutions. The chromophores within the Cefatrizine molecule, particularly the cephalosporin nucleus and the phenylglycyl side chain, exhibit characteristic absorption in the UV region.

Quantitative Data

The maximum absorption wavelength (λ_{max}) of cephalosporins can be influenced by the solvent and pH. For quantitative analysis, it is crucial to perform measurements under controlled conditions.

Table 2: UV-Vis Spectroscopic Data for Cephalosporins

Compound/Method	Solvent/Reagent	λ_{max} (nm)	Linear Range ($\mu\text{g/mL}$)	Reference(s)
Cefazolin Sodium	Water	271	-	[5]
Cefazolin Sodium	Phosphate Buffer (pH 6 and 8)	271	-	[5]
Cefazolin Sodium	Methanol	273	-	[5]
Cefazolin Sodium	Acidic Medium	267	-	[5]
Cefazolin Sodium	Basic Medium	285	-	[5]
Cefuroxime Axetil	0.1 N HCl	281	-	
Cephalexin	Reaction with Fe(III)	-	-	[6]
Ceftriaxone, Cefotaxime, Cefuroxime	Prussian Blue Reaction	700	2-20	
Cephalosporins (general)	LC-UV	260	0.5-20	[7]

Note: Specific λ_{max} for **Cefatrizine Propylene Glycol** in a simple solvent system was not explicitly found in the search results. The data presented is for structurally similar cephalosporins and common analytical methods.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes a general method for the quantitative determination of **Cefatrizine Propylene Glycol** in a drug substance.

Objective: To determine the concentration of **Cefatrizine Propylene Glycol** in a sample using UV-Vis spectrophotometry.

Materials:

- **Cefatrizine Propylene Glycol** reference standard
- Sample of **Cefatrizine Propylene Glycol**
- Purified water or a suitable buffer solution (e.g., phosphate buffer pH 7.0)
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer with 1 cm quartz cells

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh about 100 mg of **Cefatrizine Propylene Glycol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a stock solution of approximately 1000 $\mu\text{g/mL}$.
- Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within the expected linear range (e.g., 5, 10, 15, 20, 25 $\mu\text{g/mL}$).
- Preparation of Sample Solution: Accurately weigh a quantity of the **Cefatrizine Propylene Glycol** sample equivalent to about 100 mg of Cefatrizine and prepare a solution in the same manner as the standard stock solution. Dilute this solution to fall within the concentration range of the calibration curve.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the λ_{max} using one of the standard solutions.
 - Set the instrument to the determined λ_{max} .

- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each standard solution and the sample solution.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
 - Determine the concentration of the sample solution from the calibration curve using its absorbance.
 - Calculate the percentage purity of the **Cefatrizine Propylene Glycol** in the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of **Cefatrizine Propylene Glycol** by comparing its spectrum with that of a reference standard. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.

Quantitative Data

Specific peak assignments for **Cefatrizine Propylene Glycol** are not readily available in the literature. However, characteristic absorption bands for the functional groups present can be predicted.

Table 3: Predicted IR Absorption Bands for **Cefatrizine Propylene Glycol**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3550 - 3200 (broad)	O-H (Propylene Glycol, Phenol, Carboxylic Acid)	Stretching
3500 - 3300	N-H (Amine, Amide)	Stretching
3100 - 3010	C-H (Aromatic, Alkene)	Stretching
2950 - 2850	C-H (Alkyl)	Stretching
~1760	C=O (β -lactam)	Stretching
1780 - 1710	C=O (Carboxylic Acid)	Stretching
1690 - 1630	C=O (Amide)	Stretching
1700 - 1500	C=C (Aromatic)	Bending
1231	C-O (Secondary Alcohol - Propylene Glycol)	Stretching
1136	C-O (Primary Alcohol - Propylene Glycol)	Stretching

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is suitable for the rapid analysis of powdered samples.

Objective: To obtain an infrared spectrum of **Cefatrizine Propylene Glycol** for identification.

Materials:

- **Cefatrizine Propylene Glycol** sample (powder)
- **Cefatrizine Propylene Glycol** reference standard (powder)
- ATR-FTIR Spectrometer
- Spatula

- Ethanol or isopropanol for cleaning

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or isopropanol and allowing it to dry completely. Record a background spectrum.
- Sample Analysis:
 - Place a small amount of the **Cefatrizine Propylene Glycol** sample powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Record the FTIR spectrum, typically in the range of 4000-400 cm^{-1} .
- Reference Standard Analysis: Repeat step 2 with the **Cefatrizine Propylene Glycol** reference standard.
- Data Analysis: Compare the spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Cefatrizine Propylene Glycol**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Quantitative Data

Detailed, assigned ^1H and ^{13}C NMR data for **Cefatrizine Propylene Glycol** is not readily available in the public domain. The following tables provide expected chemical shift ranges for the key structural motifs.

Table 4: Predicted ^1H NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H (p-hydroxyphenyl)	6.5 - 7.5	d
Triazole-H	7.5 - 8.5	s
Amide N-H	8.0 - 9.5	d
α -H (amino acid side chain)	~5.5	d
H-6 (β -lactam)	5.0 - 5.5	dd
H-7 (β -lactam)	5.5 - 6.0	dd
CH ₂ -S (exocyclic)	3.5 - 4.5	ABq
CH ₂ (β -lactam)	3.0 - 3.8	ABq
Propylene Glycol CH ₃	~1.0	d
Propylene Glycol CH	~3.7	m
Propylene Glycol CH ₂	3.2 - 3.5	m

Table 5: Predicted ¹³C NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated solvent (e.g., DMSO-d₆)

Carbon	Expected Chemical Shift (δ , ppm)
C=O (β -lactam)	165 - 175
C=O (Amide)	170 - 180
C=O (Carboxylic Acid)	160 - 170
Aromatic C (p-hydroxyphenyl)	115 - 160
Triazole C	120 - 150
C-2 (cephem)	120 - 130
C-3 (cephem)	130 - 140
C-4 (cephem)	~165
C-6 (β -lactam)	~60
C-7 (β -lactam)	~58
α -C (amino acid side chain)	~57
CH ₂ -S (exocyclic)	25 - 35
CH ₂ (β -lactam)	~28
Propylene Glycol CH ₃	~18
Propylene Glycol CH	~67
Propylene Glycol CH ₂	~65

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Cefatrizine Propylene Glycol** for structural confirmation.

Materials:

- **Cefatrizine Propylene Glycol** sample
- Deuterated solvent (e.g., DMSO-d₆)

- NMR tubes (5 mm)

- Pipettes

- Vortex mixer

Procedure:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of the **Cefatrizine Propylene Glycol** sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
 - Vortex the sample until it is fully dissolved. If necessary, gentle warming may be applied.
 - Transfer the solution to a 5 mm NMR tube.

- NMR Data Acquisition:

- Insert the sample into the NMR spectrometer.
 - Lock and shim the spectrometer on the deuterium signal of the solvent.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the proton-decoupled ^{13}C NMR spectrum.

- Data Processing and Analysis:

- Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be required for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the identification and quantification of Cefatrizine.

Quantitative Data

Table 6: Mass Spectrometric Data for Cefatrizine

Parameter	Value	Reference(s)
Ionization Mode	Positive Electrospray Ionization (ESI+)	[8]
Precursor Ion $[M+H]^+$	m/z 463.1	[8]
Product Ion (Quantifier)	m/z 307.1	[8]
Product Ion (Qualifier)	m/z 156.0	[8]

Note: The quantifier ion likely corresponds to the core cephalosporin structure after the loss of the aminohydroxyphenylacetyl group, and the qualifier ion corresponds to the triazol-thiomethyl side chain.[8]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

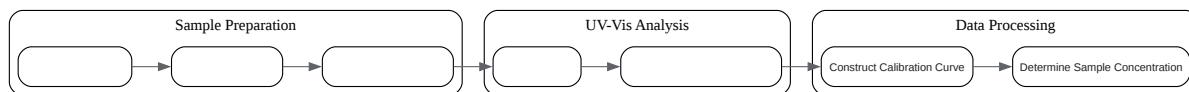
This protocol provides a general framework for the quantification of Cefatrizine in a given matrix.

Objective: To identify and quantify Cefatrizine using LC-MS/MS.

Materials:

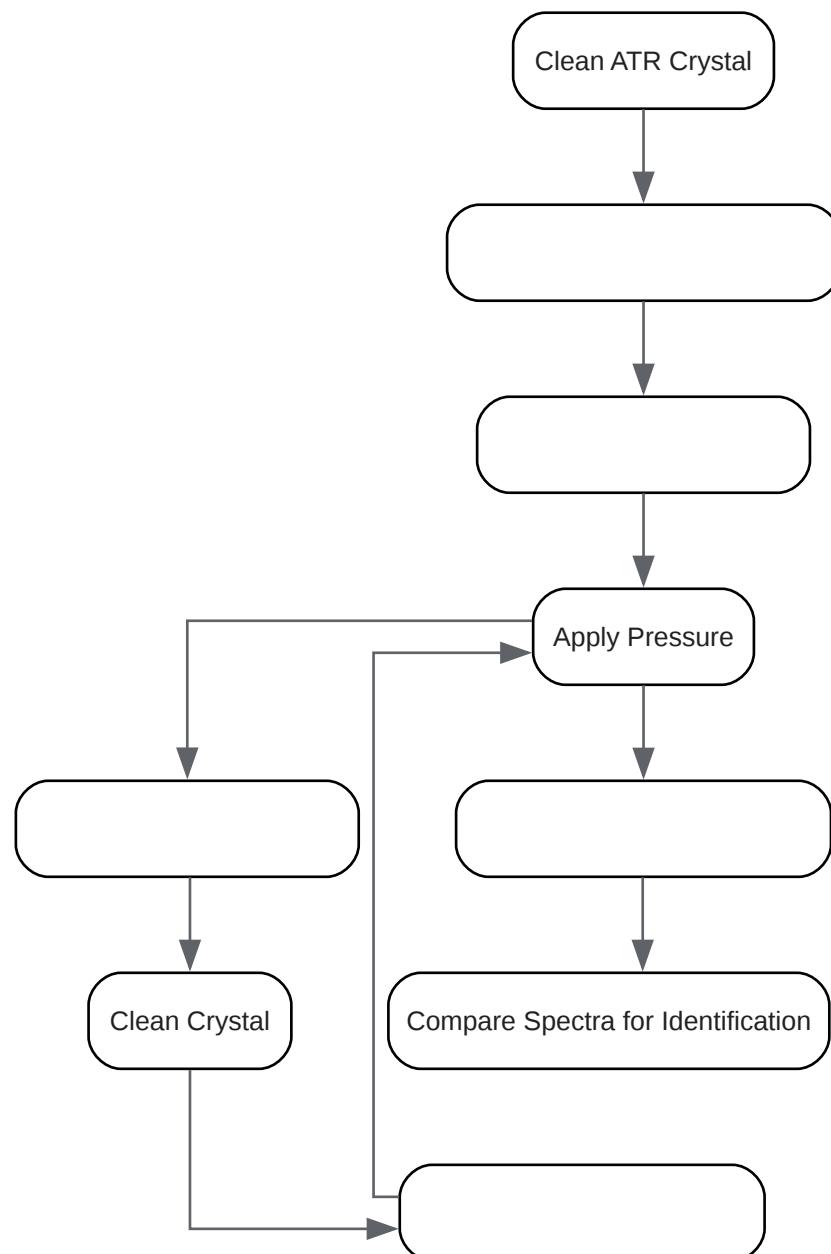
- Cefatrizine Propylene Glycol sample**

- Internal Standard (e.g., Cefadroxil)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- LC-MS/MS system with an ESI source
- C18 analytical column


Procedure:

- Sample Preparation (Protein Precipitation for Biological Matrices):
 - To 100 μ L of the sample (e.g., plasma), add 300 μ L of ice-cold acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min

- Injection Volume: 5 μ L
- A suitable gradient elution program should be developed to achieve good separation.
- Mass Spectrometric Conditions:
 - Ionization Mode: ESI Positive
 - Monitor the Multiple Reaction Monitoring (MRM) transitions for Cefatrizine ($[M+H]^+$ 463.1 \rightarrow 307.1 and 463.1 \rightarrow 156.0) and the internal standard.
 - Optimize instrument parameters such as collision energy and cone voltage.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
 - Determine the concentration of Cefatrizine in the sample from the calibration curve.


Visualizations

The following diagrams illustrate key workflows in the spectroscopic characterization of **Cefatrizine Propylene Glycol**.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for identification by ATR-FTIR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and information obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Cefatrizine Propylene Glycol used for? [synapse.patsnap.com]
- 2. drugfuture.com [drugfuture.com]
- 3. GSRS [precision.fda.gov]
- 4. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 6. [Figure], 1H NMR Spectrum (300 MHz, DMSO-d6) of Analog CID 49843090 (Entry 11, Table 1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LC/UV determination of cefradine, cefuroxime, and cefotaxime in dairy milk, human serum and wastewater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Cefatrizine Propylene Glycol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15129845#spectroscopic-characterization-of-cefatrizine-propylene-glycol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com